N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide, also known as BCT-197, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mécanisme D'action
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide exerts its anti-inflammatory effects by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that plays a key role in regulating various signaling pathways involved in inflammation. By inhibiting PP2A, this compound reduces the activation of pro-inflammatory signaling pathways, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, this compound has been shown to reduce airway hyperresponsiveness, airway remodeling, and gut barrier dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is its specificity for PP2A, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its lack of selectivity for different isoforms of PP2A, which may limit its therapeutic potential in certain diseases.
Orientations Futures
There are several future directions for the development of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation. Another potential application is in the treatment of viral infections, as PP2A has been shown to play a role in the replication of certain viruses. Finally, this compound may have potential applications in the treatment of cancer, as PP2A has been shown to have tumor suppressor activity. Further studies are needed to explore these potential applications and to optimize the pharmacokinetic properties of this compound for clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown anti-inflammatory effects in preclinical studies for the treatment of various inflammatory diseases. Its specificity for PP2A and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to optimize its therapeutic potential and explore its potential applications in other diseases.
Applications De Recherche Scientifique
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In a mouse model of asthma, this compound was shown to reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, this compound was shown to reduce airway remodeling and inflammation. In a mouse model of IBD, this compound was shown to reduce colonic inflammation and improve gut barrier function.
Propriétés
IUPAC Name |
N-butan-2-yl-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-6-18(5)22-20(24)14-23(19-10-8-7-9-11-19)27(25,26)21-16(3)12-15(2)13-17(21)4/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXFMIYQFZMLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.